N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound that has garnered interest in various fields of research due to its unique structural features and potential applications. This compound integrates several functional groups, which contribute to its reactivity and versatility in chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step procedures. One common route begins with the formation of the thiophene-3-yl-1H-pyrazole moiety, which can be synthesized through cyclization reactions involving suitable precursors. Subsequently, the ethyl chain is introduced via alkylation reactions. The final step involves the sulfonamidation of the tetrahydronaphthalene core under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound necessitates optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability. The industrial process must also incorporate rigorous purification steps, such as crystallization or chromatography, to meet the stringent quality standards required for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: : The thiophene and pyrazole rings can be susceptible to oxidative conditions, forming sulfoxides and other oxidative derivatives.
Reduction: : Selective reduction of the sulfonamide group can lead to corresponding amines, which may further undergo various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: : Dimethyl sulfoxide (DMSO), dichloromethane (DCM), acetonitrile (MeCN).
Major Products
The major products from these reactions often involve modifications to the thiophene, pyrazole, and sulfonamide groups, resulting in derivatives that can be further utilized in various applications.
Scientific Research Applications
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has diverse applications in scientific research, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry and material science.
Biology: : Acts as a probe for studying biological pathways and enzyme interactions due to its structural features.
Medicine: : Potential therapeutic agent in drug discovery for conditions like inflammation and cancer, owing to its bioactive properties.
Industry: : Utilized in the development of advanced materials, such as polymers and catalysts, that benefit from its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exerts its effects involves binding to specific molecular targets within cells. It may inhibit or activate enzymatic pathways, modulate receptor activity, and interact with nucleic acids. The sulfonamide group is crucial for its interaction with proteins and other biomolecules, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-pyrazol-3-yl)ethyl)-naphthalene-2-sulfonamide
N-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-tetrahydronaphthalene-2-sulfonamide
N-(2-(1H-indol-3-yl)ethyl)-naphthalene-2-sulfonamide
Uniqueness
What sets N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide apart is the presence of the thiophene-3-yl group, which imparts distinct electronic properties and enhances its reactivity compared to similar compounds. This uniqueness makes it particularly valuable in research and industrial applications where specific reactivity patterns are desired.
Hopefully, this gives you a thorough understanding of this fascinating compound. If there's anything more specific you want to delve into, let me know!
Properties
IUPAC Name |
N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c23-26(24,18-6-5-15-3-1-2-4-16(15)13-18)20-9-11-22-10-7-19(21-22)17-8-12-25-14-17/h5-8,10,12-14,20H,1-4,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGVAJHLCOCGHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C=CC(=N3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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